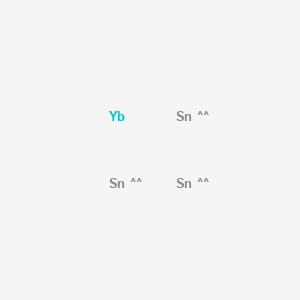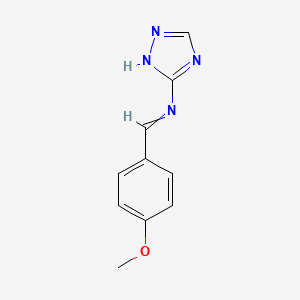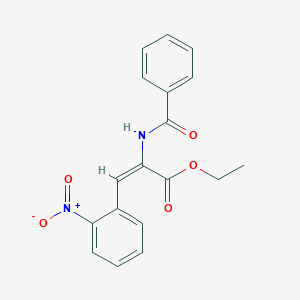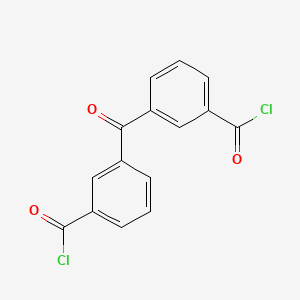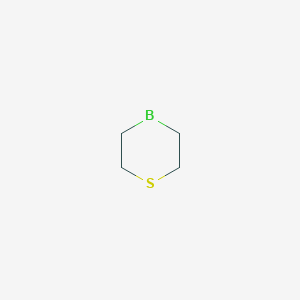
1,4-Thiaborinan-4-yl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Thiaborinan-4-yl is a heterocyclic compound containing both sulfur and boron atoms within its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Thiaborinan-4-yl typically involves the reaction of boron-containing precursors with sulfur-containing reagents under controlled conditions. One common method includes the use of boronic acids or boron halides reacting with thiols or sulfides. The reaction conditions often require a catalyst, such as a transition metal complex, and may be carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through distillation or recrystallization to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
1,4-Thiaborinan-4-yl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or boranes.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the ring structure
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, or acyl chlorides are used under conditions that may include the presence of a base or acid catalyst
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
1,4-Thiaborinan-4-yl has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials with unique properties, such as catalysts or sensors .
Mechanism of Action
The mechanism of action of 1,4-Thiaborinan-4-yl involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may disrupt cellular processes by interacting with enzymes or receptors. The exact pathways can vary depending on the specific application and the functional groups present on the compound .
Comparison with Similar Compounds
Similar Compounds
- 1,4-Thiazinan-4-yl
- 1,4-Telluraborine
- 1,4-Thiopyran-4-yl
Uniqueness
1,4-Thiaborinan-4-yl is unique due to the presence of both sulfur and boron in its ring structure, which imparts distinct chemical properties compared to similar compounds.
Properties
CAS No. |
4704-67-0 |
|---|---|
Molecular Formula |
C4H8BS |
Molecular Weight |
98.99 g/mol |
InChI |
InChI=1S/C4H8BS/c1-3-6-4-2-5-1/h1-4H2 |
InChI Key |
NUVLHOUVKTXUSE-UHFFFAOYSA-N |
Canonical SMILES |
[B]1CCSCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N-Diethyl-4-[(E)-(4-iodophenyl)diazenyl]aniline](/img/structure/B14738925.png)
![[(2,4-Dichloronaphthalen-1-yl)oxy]acetic acid](/img/structure/B14738926.png)
![2-[Bromoacetyl]phenoxathiin](/img/structure/B14738938.png)
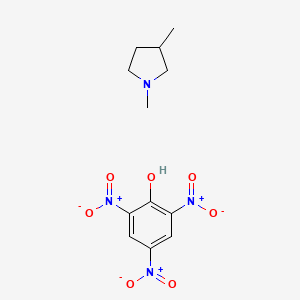
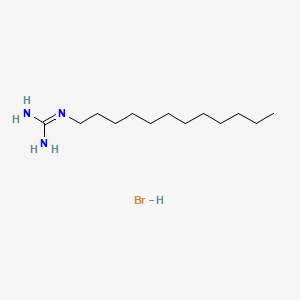
![Acetamide, N,N-bis[2-(diacetylamino)ethyl]-](/img/structure/B14738961.png)
![(3Z)-3-[(2-nitrophenyl)methylidene]-2-phenylchromen-4-one](/img/structure/B14738964.png)
